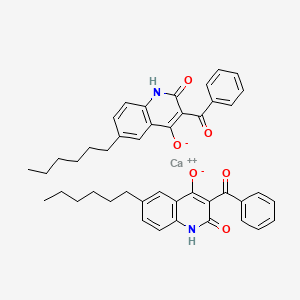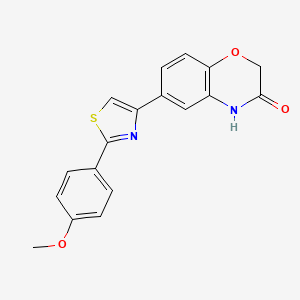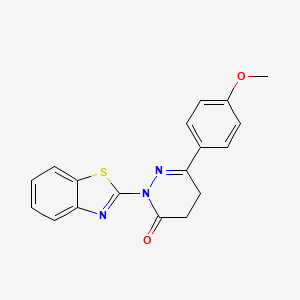
3(2H)-Pyridazinone, 4,5-dihydro-2-(2-benzothiazolyl)-6-(4-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3(2H)-Pyridazinone, 4,5-dihydro-2-(2-benzothiazolyl)-6-(4-methoxyphenyl)- is a complex organic compound that belongs to the pyridazinone family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4,5-dihydro-2-(2-benzothiazolyl)-6-(4-methoxyphenyl)- typically involves multi-step organic reactions. Common starting materials might include benzothiazole derivatives and methoxyphenyl compounds. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced analogs.
Substitution: Substitution reactions, particularly electrophilic or nucleophilic substitutions, might be common.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, compounds in the pyridazinone family are often studied for their potential as enzyme inhibitors or receptor modulators. This particular compound might be investigated for its effects on specific biological pathways.
Medicine
In medicinal chemistry, 3(2H)-Pyridazinone derivatives are explored for their potential therapeutic properties. They might be evaluated for anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity. The molecular pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3(2H)-Pyridazinone, 4,5-dihydro-2-(2-benzothiazolyl)
- 3(2H)-Pyridazinone, 4,5-dihydro-6-(4-methoxyphenyl)
- 2-Benzothiazolyl derivatives
Uniqueness
What sets 3(2H)-Pyridazinone, 4,5-dihydro-2-(2-benzothiazolyl)-6-(4-methoxyphenyl)- apart is its unique combination of functional groups, which might confer distinct biological activities and chemical reactivity compared to similar compounds.
Propriétés
Numéro CAS |
112445-59-7 |
|---|---|
Formule moléculaire |
C18H15N3O2S |
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
2-(1,3-benzothiazol-2-yl)-6-(4-methoxyphenyl)-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C18H15N3O2S/c1-23-13-8-6-12(7-9-13)14-10-11-17(22)21(20-14)18-19-15-4-2-3-5-16(15)24-18/h2-9H,10-11H2,1H3 |
Clé InChI |
WCSLHRDGVCYTKM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NN(C(=O)CC2)C3=NC4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



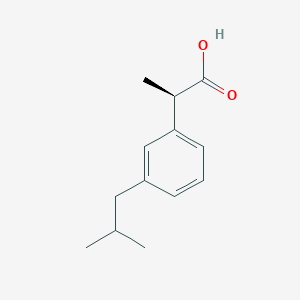
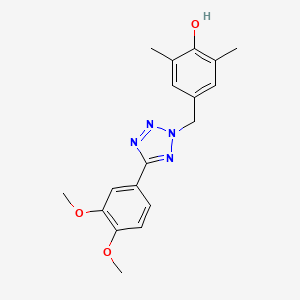
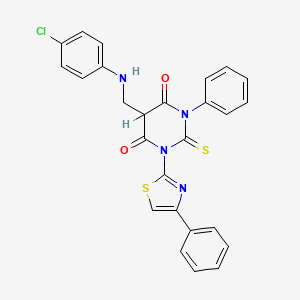
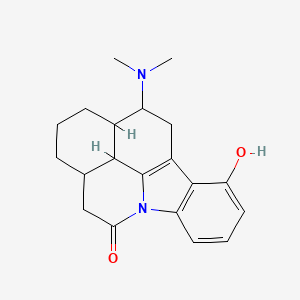
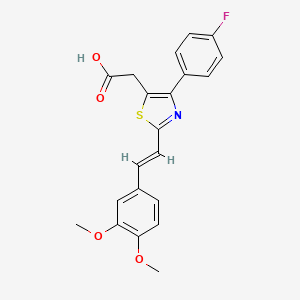
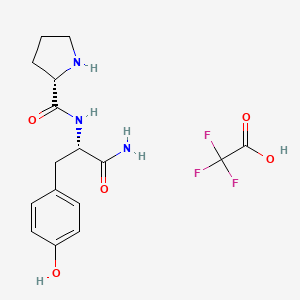


![2-[Bis(2-hydroxyethyl)amino]ethanol;guanidine;octadecanoic acid](/img/structure/B12726813.png)

![N-[5-(2-Propynylthio)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B12726824.png)
